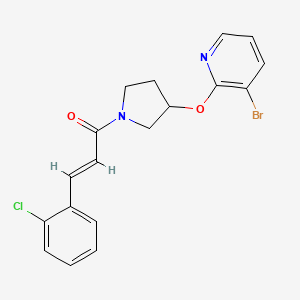

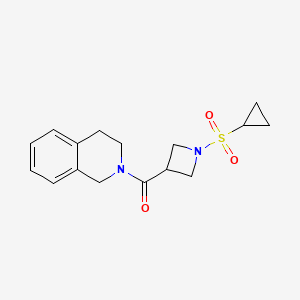

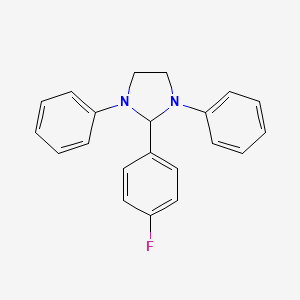

![molecular formula C19H20N2O4S B2474655 phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate CAS No. 1281686-67-6](/img/structure/B2474655.png)

phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PEP is a piperazine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Applications De Recherche Scientifique

Insecticide and Pesticide Development

Phenylpyrazole insecticides, which share structural features with phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate, are potent inhibitors of the GABA-gated chloride channel in insects. These compounds, including fipronil, exhibit selective toxicity towards insects over mammals, making them valuable in developing new insecticides with minimal environmental impact (Cole, Nicholson, & Casida, 1993).

Anticancer Research

Phenylaminosulfanyl-1,4-naphthoquinone derivatives have shown significant cytotoxic activity against various human cancer cell lines. These compounds induce apoptosis and arrest the cell cycle, demonstrating potential as anticancer agents. The presence of a sulfonyl group, similar to the target compound, suggests these molecules' relevance in designing new cancer therapies (Ravichandiran et al., 2019).

Advanced Materials and Membrane Technology

Sulfonated poly(ether ether ketone) materials with pendant carboxyl groups have been developed for direct methanol fuel cell applications. These materials exhibit high proton conductivity and methanol permeability, indicating their potential in energy technologies. The incorporation of sulfonyl and carboxylate groups contributes to their high performance and selectivity (Li et al., 2009).

Fluorescent Probes for Biological Studies

Dapoxyl dyes, containing sulfonyl groups, have been developed as fluorescent solvatochromic probes. These compounds exhibit strong solvent-dependent fluorescence, useful for studying various biological events and processes. Their high fluorescence quantum yields and large Stokes shift make them excellent candidates for ultrasensitive probes (Diwu et al., 1997).

Proton Conductivity and Sensing Applications

Lanthanide-organic frameworks with sulfonate-carboxylate ligands demonstrate significant proton conductivity and luminescent sensing of metal ions. These materials' hydrophilic sulfonate groups enhance proton conductivity, making them suitable for humidity sensors and potential applications in luminescent sensing technologies (Zhou et al., 2016).

Propriétés

IUPAC Name |

phenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-19(25-18-9-5-2-6-10-18)20-12-14-21(15-13-20)26(23,24)16-11-17-7-3-1-4-8-17/h1-11,16H,12-15H2/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFDJEMPLZKHJJ-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)OC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(=O)OC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2474578.png)

![Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B2474580.png)

![9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2474588.png)

![2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2474595.png)